5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-25-14-7-3-6-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-4-2-5-12(18)8-11/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNMJADIBPANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be attached through a coupling reaction using 3-methylsulfanylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylsulfanyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield amines or dechlorinated products.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl and methylsulfanylphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is structurally analogous to several 1,2,3-triazole-4-carboxamides documented in the literature. Key differences lie in the substituents on the benzyl and phenyl groups, which modulate electronic, steric, and solubility properties:
Electronic and Steric Effects
- Chlorine vs. Chlorine’s larger atomic radius may also introduce steric hindrance absent in fluorine-substituted analogues .
- Methylsulfanyl (SMe) vs. Oxazole : The SMe group in the target compound contributes to moderate lipophilicity (logP ~3.5 estimated), whereas the oxazole ring in the analogue from introduces polarity and hydrogen-bonding capacity, likely reducing membrane permeability .
Physicochemical Properties
- Solubility : The SMe group’s thioether nature may reduce aqueous solubility compared to oxygen-containing oxazole analogues.
- Melting Points : Crystallinity is influenced by substituent symmetry; para-substituted benzyl derivatives (e.g., 4-fluorobenzyl in ) may exhibit higher melting points than meta-substituted counterparts .
Structural Analysis Methods
X-ray crystallography using programs like SHELXL and SHELXS (–2) has been critical in resolving the conformations of similar triazole derivatives. For example, bond angles and torsional strains in the triazole core (e.g., N1–C4–S1 angles in ) influence molecular packing and stability .
Biological Activity
Molecular Formula
- Molecular Formula : C16H17ClN4OS
- Molecular Weight : 350.85 g/mol
Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methylsulfanyl groups may enhance its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- MCF7 Cell Line : The compound exhibited an IC50 value of 12.5 µM, indicating moderate efficacy against breast cancer cells.
- NCI-H460 Cell Line : In lung cancer models, it showed an IC50 value of 42.30 µM, suggesting potential as a therapeutic agent for lung cancer.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, it has shown inhibition of:
- Aurora-A Kinase : A critical enzyme in cell cycle regulation, with an IC50 of 0.16 µM.
- CDK2 : Cyclin-dependent kinases are essential for cell cycle progression; the compound demonstrated significant inhibition with an IC50 value of 0.95 nM.
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Table 1: Biological Activity Summary
Recent Advances
A comprehensive review on pyrazole derivatives emphasizes their growing significance in drug design and discovery, particularly in anticancer and anti-inflammatory applications . The structural modifications in compounds similar to the triazole derivative can enhance their bioactivity and selectivity towards specific biological targets.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and reducing potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how is structural purity confirmed?
- Synthesis : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method widely used for triazole derivatives. Key steps include:
- Condensation of 3-chlorobenzyl azide with a propargyl intermediate bearing the methylsulfanylphenyl group.
- Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation).
- Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) are critical for yield optimization .
- Characterization :
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselectivity of the triazole ring and substituent positions.
- HPLC (≥95% purity) and mass spectrometry (HRMS) validate molecular weight and isotopic patterns .
Q. What in vitro assays are typically employed to screen the biological activity of this compound?
- Primary Screening :
- Enzyme inhibition assays : Test against kinases, cytochrome P450 isoforms, or proteases using fluorogenic substrates (e.g., fluorescence polarization for binding affinity).
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Systematic substituent variation : Replace the 3-chlorophenyl or methylsulfanyl group with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to probe electronic effects.
- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with the triazole NH group) .
- Example SAR Findings :
| Substituent Modification | Biological Activity Change |
|---|---|
| 3-Cl → 4-F (phenyl ring) | ↑ Selectivity for kinase X |
| Methylsulfanyl → sulfonyl | ↓ Cytotoxicity in normal cells |
Q. What strategies address poor aqueous solubility and bioavailability in preclinical studies?
- Derivatization :
- Introduce polar groups (e.g., -OH, -COOH) via ester hydrolysis or hydroxylation.
- Prodrug approaches: Convert the carboxamide to a phosphate ester for enhanced absorption .
- Formulation :
- Use nanoemulsions or cyclodextrin complexes to improve dissolution rates.
- Assess pharmacokinetics via LC-MS/MS in rodent plasma .
Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?
- Root Cause Analysis :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound degradation : Validate stability under assay conditions via HPLC-UV at 24/48-hour intervals.
- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on studies with orthogonal validation (e.g., SPR + cellular assays) .
Methodological Challenges
Q. What computational tools are used to predict off-target interactions or toxicity?
- In Silico Screening :
- SwissADME : Predicts CYP450 metabolism and blood-brain barrier penetration.
- ProTox-II : Flags hepatotoxicity risks based on structural alerts (e.g., reactive sulfhydryl groups).
- Molecular Dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding .
Q. How is regioselectivity controlled during triazole ring formation?
- Catalytic Optimization :
- Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) to favor 1,4-disubstituted triazoles over 1,5-isomers.
- Monitor reaction progress with in situ IR spectroscopy to detect azide consumption .
Future Research Directions
- Mechanistic Elucidation : Use cryo-EM to visualize compound-enzyme complexes at near-atomic resolution.
- In Vivo Efficacy : Establish xenograft models to evaluate tumor growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
